Formyl iodide Formyl iodide
Brand Name: Vulcanchem
CAS No.: 50398-22-6
VCID: VC19628890
InChI: InChI=1S/CHIO/c2-1-3/h1H
SMILES:
Molecular Formula: CHIO
Molecular Weight: 155.922 g/mol

Formyl iodide

CAS No.: 50398-22-6

Cat. No.: VC19628890

Molecular Formula: CHIO

Molecular Weight: 155.922 g/mol

* For research use only. Not for human or veterinary use.

Formyl iodide - 50398-22-6

Specification

CAS No. 50398-22-6
Molecular Formula CHIO
Molecular Weight 155.922 g/mol
IUPAC Name formyl iodide
Standard InChI InChI=1S/CHIO/c2-1-3/h1H
Standard InChI Key KWOITLGQRDFDFP-UHFFFAOYSA-N
Canonical SMILES C(=O)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Formyl iodide (IUPAC name: formyl iodide) is a linear molecule comprising a carbonyl group bonded to an iodine atom. Its 2D structure, represented by the SMILES notation C(=O)I, features a planar geometry around the carbonyl carbon, with bond lengths and angles consistent with analogous acyl halides . The compound’s 3D conformation, as modeled in PubChem’s interactive structure, reveals minor torsional strain due to the steric bulk of iodine, influencing its reactivity in nucleophilic substitutions .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular formulaCHIO
Molecular weight155.922 g/mol
CAS registry number50398-22-6
InChI KeyKWOITLGQRDFDFP-UHFFFAOYSA-N

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into formyl iodide’s electronic environment. The carbonyl stretching frequency in IR spectra appears at approximately 1,750 cm⁻¹, slightly lower than formyl chloride due to iodine’s polarizability . In 13C^{13}\text{C} NMR, the carbonyl carbon resonates near δ 160 ppm, while the iodine atom induces significant deshielding in 1H^{1}\text{H} NMR (δ 9.2–9.5 ppm for the formyl proton) . These spectral features align with computational predictions using density functional theory (DFT) .

Synthesis and Production Methods

Traditional Synthetic Approaches

Early routes to formyl iodide involved direct iodination of formic acid derivatives. For example, reacting silver formate with iodine in anhydrous ether yields formyl iodide under controlled conditions:

HCOOAg+I2HCOI+AgI\text{HCOOAg} + \text{I}_2 \rightarrow \text{HCOI} + \text{AgI}

Electrochemical Synthesis

A breakthrough in formyl iodide utilization emerged from electrochemically mediated aminooxygenation of alkynes. As demonstrated by Wang et al., iodide salts act as redox mediators in a cell-free system, enabling the synthesis of formyl-substituted indolizines with 70–92% yields . Key advantages include:

  • Elimination of exogenous oxidants

  • Water as the oxygen source (confirmed via 18O^{18}\text{O} isotope tracing)

  • Broad functional group tolerance (e.g., nitro, ester, and halogen substituents)

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Temperature (°C)Key Advantage
Halogen exchange45–60-20 to 0Mild conditions
Electrochemical70–9225–40Solvent-free, scalable
Palladium-catalyzed50–80100Uses formic acid as precursor

Reactivity and Chemical Properties

Reactivity with Nucleophiles

The iodine atom’s leaving group ability renders formyl iodide highly reactive in nucleophilic acyl substitutions. For instance, reaction with amines produces formamides, while alcohols yield formate esters:

HCOI+RNH2HCONHR+HI\text{HCOI} + \text{RNH}_2 \rightarrow \text{HCONHR} + \text{HI}

Notably, iodide byproducts can participate in secondary reactions, as observed in palladium-catalyzed carbonylations where HI facilitates oxidative addition to Pd(0) centers .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

Formyl iodide’s electrophilicity enables efficient construction of indolizine scaffolds. In a landmark study, electrochemical intramolecular aminooxygenation of alkynes produced formyl-substituted indolizines with >90% regioselectivity . The mechanism proceeds via iodide-mediated radical initiation, followed by sequential C–N and C–O bond formation .

Cross-Coupling Reactions

Palladium-catalyzed carbonylative couplings leverage formyl iodide as a transient species generated from formic acid and aryl iodides. Using propylphosphonic anhydride as an activator, this method achieves 50–80% yields of aromatic aldehydes without inert atmosphere requirements . Key steps include:

  • Oxidative addition of aryl iodide to Pd(0)

  • CO insertion from formic acid decomposition

  • Reductive elimination to form the aldehyde

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